molecular formula C22H20N4O3 B2501270 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1207003-44-8

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2501270
CAS No.: 1207003-44-8
M. Wt: 388.427
InChI Key: AGNVEFHBRPXXOI-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and oxadiazoles. The reaction conditions may involve:

    Condensation reactions: Using aldehydes and hydrazines to form hydrazones.

    Cyclization reactions: Forming the pyridazinone ring through intramolecular cyclization.

    Functional group modifications: Introducing the oxadiazole moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.

    Receptor modulators: Interaction with biological receptors to modulate their activity.

Medicine

    Drug development: Potential lead compounds for the development of new pharmaceuticals.

    Therapeutic agents: Investigated for their potential therapeutic effects in various diseases.

Industry

    Material science: Potential use in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Signaling pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinones: Compounds with similar core structures but different substituents.

    Oxadiazoles: Compounds with the oxadiazole moiety but different attached groups.

Uniqueness

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVEFHBRPXXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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